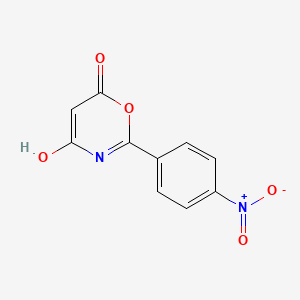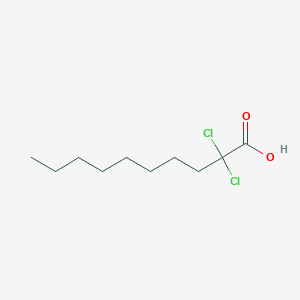
2,2-Dichlorodecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichlorodecanoic acid: is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of two chlorine atoms attached to the second carbon of a decanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichlorodecanoic acid typically involves the chlorination of decanoic acid. This can be achieved through the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2,2-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes where decanoic acid is exposed to chlorine gas in a continuous flow reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,2-Dichlorodecanoic acid can undergo oxidation reactions to form corresponding chlorinated ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of 2,2-dichlorodecanol.
Substitution: The chlorine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form 2-hydroxydecanoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide.
Major Products:
Oxidation: Chlorinated ketones or aldehydes.
Reduction: 2,2-Dichlorodecanol.
Substitution: 2-Hydroxydecanoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,2-Dichlorodecanoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used to investigate the role of chlorinated fatty acids in metabolic pathways.
Medicine: The compound is explored for its potential therapeutic applications. It may have antimicrobial properties and could be used in the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It may also be employed as a reagent in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 2,2-Dichloropropanoic acid
- 2,2-Dichlorobutanoic acid
- 2,2-Dichloropentanoic acid
Comparison: 2,2-Dichlorodecanoic acid is unique due to its longer carbon chain compared to other similar compounds This longer chain can influence its physical properties, such as solubility and melting point
Eigenschaften
| 119450-52-1 | |
Molekularformel |
C10H18Cl2O2 |
Molekulargewicht |
241.15 g/mol |
IUPAC-Name |
2,2-dichlorodecanoic acid |
InChI |
InChI=1S/C10H18Cl2O2/c1-2-3-4-5-6-7-8-10(11,12)9(13)14/h2-8H2,1H3,(H,13,14) |
InChI-Schlüssel |
UZILNBHFXQCXKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C(=O)O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


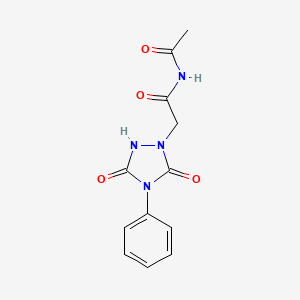

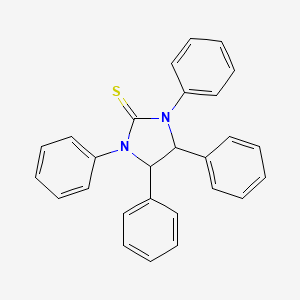
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)
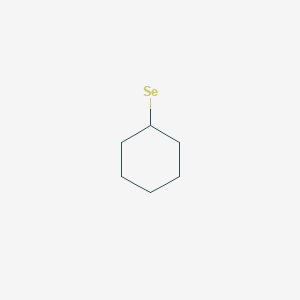
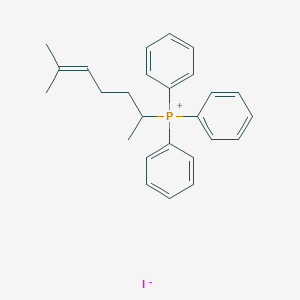
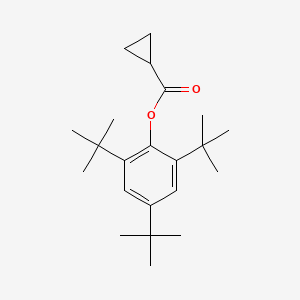
![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline](/img/structure/B14308836.png)
